molecular formula C20H21N3O3 B6475082 4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640888-66-8

4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6475082
CAS No.: 2640888-66-8
M. Wt: 351.4 g/mol
InChI Key: FKERRTSGXSIAJQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a tetrahydronaphthalene moiety, an azetidine ring, and a pyridine ring . Tetrahydronaphthalene, also known as Tetralin, is a partially hydrogenated derivative of naphthalene and is a colorless liquid .

Mechanism of Action

Target of Action

The primary targets of the compound “4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action remain to be determined . These effects are typically studied using various in vitro and in vivo models once the compound’s targets and mode of action are known.

Properties

IUPAC Name

4-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-19(24)18-10-14(8-9-22-18)26-15-11-23(12-15)20(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-2,4,6,8-10,15,17H,3,5,7,11-12H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKERRTSGXSIAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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